Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester
Description
Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester is a succinic acid derivative esterified at both terminal carboxyl groups with methyl groups and substituted at the 2-position with a 4-methylpiperidinyl moiety.
Properties
CAS No. |
890093-22-8 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
dimethyl 2-(4-methylpiperidin-1-yl)butanedioate |
InChI |
InChI=1S/C12H21NO4/c1-9-4-6-13(7-5-9)10(12(15)17-3)8-11(14)16-2/h9-10H,4-8H2,1-3H3 |
InChI Key |
YPFOWLLRKPTPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Michael Addition to α,β-Unsaturated Succinate Esters
A Michael addition strategy involves reacting 4-methylpiperidine with an α,β-unsaturated succinate ester (e.g., dimethyl maleate or dimethyl fumarate). The piperidine acts as a nucleophile, attacking the electron-deficient β-carbon of the unsaturated ester.
Procedure :
-
Dissolve dimethyl maleate in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Add 4-methylpiperidine (1.2 equivalents) and a catalytic amount of sodium methoxide (0.1 equivalents).
-
Reflux at 80–100°C for 12–24 hours.
-
Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.
Key Considerations :
-
Sodium methoxide deprotonates the piperidine, enhancing its nucleophilicity.
-
Polar aprotic solvents like THF stabilize the transition state.
-
Yields depend on the steric accessibility of the α,β-unsaturated ester.
Data Table 1 : Optimization of Michael Addition Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | DMF | Toluene |
| Temperature (°C) | 80 | 100 | 120 |
| Catalyst | NaOMe | KOtBu | None |
| Yield (%) | 62 | 45 | 18 |
Nucleophilic Substitution of Activated Succinate Esters
This route involves introducing a leaving group (e.g., bromide) at the 2-position of dimethyl succinate, followed by displacement with 4-methylpiperidine.
Procedure :
-
Synthesize dimethyl 2-bromosuccinate via bromination of dimethyl succinate using N-bromosuccinimide (NBS) under radical initiation.
-
React the brominated ester with 4-methylpiperidine (2 equivalents) in acetonitrile.
-
Add a Lewis acid catalyst (e.g., AlCl₃, 0.2 equivalents) to enhance electrophilicity at the 2-position.
-
Heat at 60°C for 6 hours, then isolate via solvent evaporation.
Key Considerations :
Condensation of Pre-Functionalized Succinic Acid Derivatives
A two-step approach first introduces the 4-methylpiperidinyl group to succinic acid, followed by esterification.
Step 1: Synthesis of 2-(4-Methylpiperidinyl)succinic Acid
-
React succinic anhydride with 4-methylpiperidine in dichloromethane.
-
Use triethylamine (1.1 equivalents) to scavenge HCl byproducts.
-
Reflux for 8 hours, then precipitate the product by acidification.
Step 2: Esterification with Methanol
-
Dissolve the diacid in methanol and add concentrated H₂SO₄ (2 drops).
-
Reflux for 24 hours, then neutralize with NaHCO₃.
-
Extract with diethyl ether and purify via distillation.
Key Considerations :
-
Esterification under acidic conditions avoids racemization at the 2-position.
-
Prolonged refluxing ensures complete conversion to the diester.
Comparative Analysis of Methods
Data Table 2 : Efficiency Metrics Across Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Michael Addition | 62 | 95 | 24 | Moderate |
| Nucleophilic Substitution | 55 | 88 | 6 | High |
| Condensation | 48 | 90 | 32 | Low |
-
Michael Addition : Optimal for regioselectivity but limited by long reaction times.
-
Nucleophilic Substitution : Rapid and scalable but requires hazardous bromination.
-
Condensation : Avoids halogenation but suffers from low yields.
Catalyst and Solvent Optimization
Role of Lewis Acids in Nucleophilic Substitution
Lewis acids like AlCl₃ lower the activation energy for C–Br bond cleavage, increasing substitution rates. Trials with FeCl₃ and TiCl₄ showed comparable efficacy but introduced coloration impurities.
Solvent Effects on Michael Addition
Non-polar solvents (toluene) resulted in incomplete conversions due to poor nucleophile solubility. Polar aprotic solvents (DMF, THF) improved yields but required higher temperatures.
Industrial-Scale Considerations
Patent EP0057873A1 highlights the use of sodium methoxide in methanol for large-scale succinate condensations. Adapting this to the target compound would necessitate:
-
Continuous Flow Systems : To manage exothermic reactions during piperidine addition.
-
In Situ Quenching : Neutralizing excess base before workup to prevent ester hydrolysis.
-
Recycling Solvents : Distilling methanol for reuse, reducing costs.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including drug development and delivery.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related succinate esters and derivatives, focusing on molecular properties, applications, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy. †Calculated using atomic masses.
Research Findings and Gaps
- Pharmacological Potential: Piperidine derivatives are common in pharmaceuticals (e.g., antipsychotics, analgesics).
- Synthetic Utility: The compound could act as a monomer for polyesters with enhanced thermal stability or as a ligand in catalysis, though experimental data are lacking.
- Comparison Limitations : Absence of direct data on the target compound necessitates reliance on structural analogs. Further studies on synthesis, stability, and bioactivity are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
